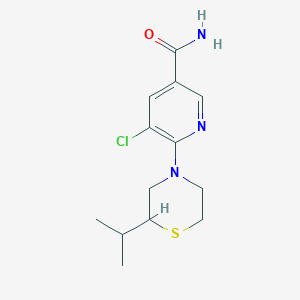![molecular formula C16H18FN3O B7591719 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one, also known as FQPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
科学研究应用
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been studied for its potential use as an antifungal and antibacterial agent.
作用机制
The mechanism of action of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of Akt, a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have antifungal and antibacterial activity.
实验室实验的优点和局限性
One advantage of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that it has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has not yet been studied in clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several future directions for research on 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study the safety and efficacy of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one in clinical trials, which could lead to its approval as a therapeutic agent. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one could be studied for its potential use as an antifungal and antibacterial agent, which could have important implications for the treatment of infectious diseases.
合成方法
The synthesis of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one involves the reaction of 7-fluoroquinoline-2-carboxylic acid with piperazine and 1,3-dicyclohexylcarbodiimide in the presence of N,N-dimethylformamide. The resulting intermediate is then treated with propionyl chloride to obtain the final product, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. This synthesis method has been optimized to achieve high yields and purity of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one.
属性
IUPAC Name |
1-[4-(7-fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-2-16(21)20-9-7-19(8-10-20)15-6-4-12-3-5-13(17)11-14(12)18-15/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNINIVWRUGXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)